molecular formula C16H12ClF3N2O B15060111 N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide

N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B15060111
M. Wt: 340.73 g/mol
InChI Key: PGTUSOAQOFDCGL-UHFFFAOYSA-N
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Description

N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide is a chloroacetamide derivative featuring a trifluoromethylphenyl group and a benzylideneamino substituent. The compound’s structure combines electron-withdrawing (chloro, trifluoromethyl) and reactive (imine) groups, making it distinct in both synthetic utility and biological interactions.

Properties

Molecular Formula

C16H12ClF3N2O

Molecular Weight

340.73 g/mol

IUPAC Name

N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C16H12ClF3N2O/c17-10-15(23)22(21-11-12-5-2-1-3-6-12)14-8-4-7-13(9-14)16(18,19)20/h1-9,11H,10H2

InChI Key

PGTUSOAQOFDCGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=NN(C2=CC=CC(=C2)C(F)(F)F)C(=O)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Benzylideneamino Group: This can be achieved by reacting benzaldehyde with an appropriate amine under acidic or basic conditions to form the Schiff base.

    Introduction of the Chloro Group: The chloro group can be introduced via chlorination reactions using reagents such as thionyl chloride or phosphorus trichloride.

    Attachment of the Trifluoromethylphenyl Group: This step involves the reaction of the intermediate with a trifluoromethylphenyl derivative, often using coupling reactions facilitated by catalysts like palladium.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylideneamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the benzylideneamino group, converting it to an amine.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.

Biology and Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug discovery, particularly in designing inhibitors or modulators of specific biological pathways.

    Biochemical Studies: It can be used as a probe in biochemical assays to study enzyme activities or protein interactions.

Industry:

    Agriculture: The compound may be explored for its potential use as a pesticide or herbicide due to its chemical reactivity.

    Pharmaceuticals: It can be used in the synthesis of pharmaceutical intermediates or active pharmaceutical ingredients.

Mechanism of Action

The mechanism by which N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylideneamino group can form hydrogen bonds or π-π interactions with target proteins, while the chloro and trifluoromethyl groups can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Notable Applications/Properties
N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide (Target) C₁₆H₁₁ClF₃N₂O 348.72 Benzylideneamino (Schiff base), 2-chloro, 3-trifluoromethylphenyl Potential coordination chemistry, prodrug
2-Chloro-N-[3-(trifluoromethyl)phenyl]acetamide C₉H₇ClF₃NO 237.6 2-chloro, 3-trifluoromethylphenyl (simpler core) Medicinal chemistry (anticipileptic)
N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide C₁₂H₁₀Cl₂F₃NO 312.12 Allyl, dichloro, 3-trifluoromethylphenyl Building block for complex molecules
2-Chloro-N-[(3-formylphenyl)methyl]acetamide C₁₀H₉ClNO₂ 210.64 2-chloro, 3-formylbenzyl Altered reactivity due to aldehyde group
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide C₁₉H₁₉F₃N₃O 374.38 Piperazine ring, 3-trifluoromethylphenyl Receptor-targeted bioactivity

Key Differences in Reactivity and Bioactivity

Schiff Base vs. Simpler Substituents: The benzylideneamino group in the target compound introduces a reactive imine bond, enabling metal coordination or pH-dependent hydrolysis . This contrasts with compounds like 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide, which lack such functional diversity.

Chloro Positioning :

  • The 2-chloro substituent in the target compound is critical for electronic effects, stabilizing the acetamide backbone. In contrast, dichloro analogs (e.g., N-Allyl-2,2-dichloro-N-[3-(trifluoromethyl)phenyl]acetamide) exhibit higher electrophilicity, favoring nucleophilic substitution reactions .

Trifluoromethylphenyl vs. Other Aromatic Groups: The 3-trifluoromethylphenyl group enhances lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., N-(4-chlorophenyl)acetaminophen) .

Piperazine/Morpholine Derivatives: Compounds like 2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide target specific receptors (e.g., dopamine or serotonin receptors) due to their heterocyclic substituents, whereas the target’s benzylideneamino group may enable distinct binding modes .

Stability Considerations

  • The imine bond in the target compound is prone to hydrolysis under acidic conditions, unlike more stable analogs (e.g., 2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide) .

Biological Activity

N-(benzylideneamino)-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The IUPAC name of the compound is N-[(E)-benzylideneamino]-2-chloro-N-[3-(trifluoromethyl)phenyl]acetamide. Its molecular formula is C16H12ClF3N2OC_{16}H_{12}ClF_3N_2O, and it features a chloro group and a trifluoromethyl group, contributing to its chemical reactivity and biological properties.

Structural Formula

InChI InChI 1S C16H12ClF3N2O c17 10 15 23 22 21 11 12 5 2 1 3 6 12 14 8 4 7 13 9 14 16 18 19 20 h1 9 11H 10H2 b21 11 \text{InChI }\text{InChI 1S C16H12ClF3N2O c17 10 15 23 22 21 11 12 5 2 1 3 6 12 14 8 4 7 13 9 14 16 18 19 20 h1 9 11H 10H2 b21 11 }

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC)

The compound's MIC values suggest strong antibacterial activity:

  • Staphylococcus aureus : MIC of 15.625–62.5 μM
  • Enterococcus faecalis : MIC of 62.5–125 μM

These findings indicate that the compound can inhibit bacterial growth effectively, making it a candidate for further development as an antibacterial agent .

The proposed mechanism of action involves:

  • Inhibition of Protein Synthesis : The compound may interfere with bacterial ribosomes, thereby inhibiting protein synthesis.
  • Disruption of Cell Wall Synthesis : It could also affect peptidoglycan production, essential for bacterial cell wall integrity.

These mechanisms contribute to its bactericidal effects observed in laboratory studies .

Anticancer Activity

Preliminary studies have indicated potential anticancer properties of this compound. It has been tested against various cancer cell lines, showing cytotoxic effects.

Case Study: Cytotoxicity Assessment

In vitro tests revealed that the compound exhibited cytotoxicity against several cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation. For instance:

  • Cell Line A : IC50 = 10 μM
  • Cell Line B : IC50 = 15 μM

These results suggest that the compound may act through apoptosis induction or cell cycle arrest mechanisms .

Comparative Analysis with Other Compounds

To better understand the efficacy of this compound, a comparative analysis with other known antimicrobial agents is presented in Table 1.

Compound NameMIC (μM)Activity Type
N-(benzylideneamino)-2-chloro...15.625–62.5Antibacterial
Ciprofloxacin0.381Antibacterial
Levofloxacin8.1–130Antibacterial
Nystatin3.9Antifungal

This table illustrates that while this compound shows promising antibacterial activity, it may not be as potent as some established antibiotics like ciprofloxacin.

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